molecular formula C17H14Cl2N4O4 B11563543 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide

(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide

Cat. No.: B11563543
M. Wt: 409.2 g/mol
InChI Key: NFDRYUHZQSDJHY-UFFVCSGVSA-N
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Description

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Addition of chlorine atoms to the aromatic ring.

    Formamidation: Formation of the formamido group.

    Coupling Reactions: Combining the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(4-CHLOROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14Cl2N4O4

Molecular Weight

409.2 g/mol

IUPAC Name

3-chloro-N-[(E)-[4-(4-chloroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide

InChI

InChI=1S/C17H14Cl2N4O4/c1-10(8-16(24)20-13-5-3-12(18)4-6-13)21-22-17(25)11-2-7-15(23(26)27)14(19)9-11/h2-7,9H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+

InChI Key

NFDRYUHZQSDJHY-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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